Histidinal Histidinal
Brand Name: Vulcanchem
CAS No.: 106404-06-2
VCID: VC0008674
InChI: InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
SMILES: C1=C(NC=N1)CC(C=O)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

Histidinal

CAS No.: 106404-06-2

VCID: VC0008674

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Histidinal - 106404-06-2

Description

Histidinal is an organic compound involved in the biosynthesis of histidine . It is created from the oxidation of L-histidinol . Histidinal is a strong base because it is the conjugate acid of L-histidinal . Histidine is an essential amino acid that is not synthesized de novo in humans and must be ingested . Histidine plays a vital role in the biosynthesis of proteins, possessing a carboxylic acid group, an α-amino group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH .

Histidine's imidazole side chain is important in catalytic sites in certain enzymes and is one of the most common coordinating ligands in metalloproteins . The basic nitrogen of histidine abstracts a proton from serine, threonine, or cysteine to activate it as a nucleophile in catalytic triads, or it can be used to shuttle protons . The imidazole ring of histidine is aromatic at all pH levels . Histidine is an excellent chelating agent for metals such as copper, iron, and zinc .

A similar compound to histidinal is L-histidinol, which is a precursor to histidinal in the histidine biosynthesis pathway . Histidine is synthesized from phosphoribosyl pyrophosphate (PRPP) . In the final step of histidine biosynthesis, L-histidinal is converted to L-histidine .

CAS No. 106404-06-2
Product Name Histidinal
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)propanal
Standard InChI InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
Standard InChIKey VYOIELONWKIZJS-YFKPBYRVSA-N
SMILES C1=C(NC=N1)CC(C=O)N
Canonical SMILES C1=C(NC=N1)CC(C=O)N
Synonyms Cuprate(3-), 2-3-4-2-2-(ethenylsulfonyl)ethoxyethylamino-6-fluoro-1,3,5-triazin-2-ylamino-2-(hydroxy-.kappa.O)-5-sulfophenylazo-.kappa.N2phenylmethylazo-.kappa.N1-4-sulfobenzoato(5-)-.kappa.O-, trisodium
PubChem Compound 152657
Last Modified Feb 18 2024

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